molecular formula C22H22N2O7 B11681419 5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11681419
M. Wt: 426.4 g/mol
InChI Key: FJOMOERGCVNVGA-UHFFFAOYSA-N
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Description

5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the diazinane ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the ethoxy and methoxy groups: These groups are typically introduced through etherification reactions using ethyl and methyl alcohols, respectively.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to changes in cell signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({3-Ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C22H22N2O7

Molecular Weight

426.4 g/mol

IUPAC Name

5-[[3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H22N2O7/c1-3-29-19-13-14(12-15-20(25)23-22(27)24-21(15)26)8-9-18(19)31-11-10-30-17-7-5-4-6-16(17)28-2/h4-9,12-13H,3,10-11H2,1-2H3,(H2,23,24,25,26,27)

InChI Key

FJOMOERGCVNVGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCCOC3=CC=CC=C3OC

Origin of Product

United States

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